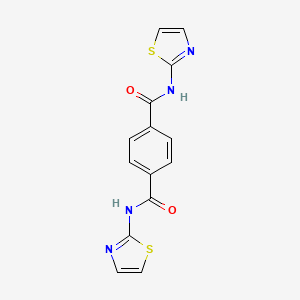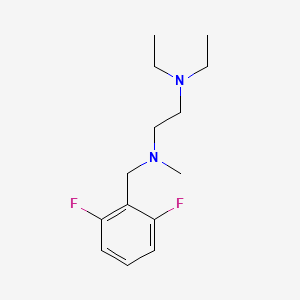
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone, also known as EPE, is a chemical compound that belongs to the class of aryl ketones. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
作用機序
The exact mechanism of action of 2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone is not fully understood, but it is believed to interact with the endocannabinoid system in the brain. Specifically, this compound may act as an allosteric modulator of the CB1 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone in lab experiments is its potential neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone. One area of interest is the development of more potent and selective allosteric modulators of the CB1 receptor. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone can be synthesized using a variety of methods, including Friedel-Crafts acylation, Claisen-Schmidt condensation, and Suzuki-Miyaura cross-coupling. The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 4-ethoxyacetophenone and 4-pentylbenzoyl chloride using aluminum chloride as a catalyst. The resulting product is then purified through recrystallization.
科学的研究の応用
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as a tool for studying the role of the endocannabinoid system in the brain.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-5-6-7-17-8-12-19(13-9-17)21(22)16-18-10-14-20(15-11-18)23-4-2/h8-15H,3-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXUPFVOSLQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)
![2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5012221.png)



![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)
![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5012275.png)